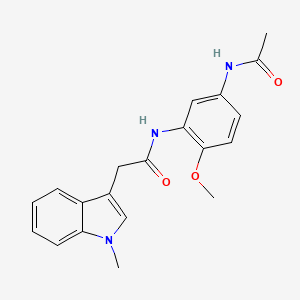

N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide

Description

N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic small molecule featuring a substituted phenylacetamide core linked to a 1-methylindole moiety. The compound’s structure includes two pharmacologically relevant groups:

- 5-Acetamido-2-methoxyphenyl group: This substituent contributes hydrogen-bonding capacity (via the acetamido NH and carbonyl) and moderate lipophilicity (from the methoxy group).

- 1-Methyl-1H-indol-3-yl group: The methyl group at the indole nitrogen enhances metabolic stability compared to unsubstituted indoles, while the aromatic system may facilitate π-π stacking interactions in biological targets .

Properties

Molecular Formula |

C20H21N3O3 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(5-acetamido-2-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide |

InChI |

InChI=1S/C20H21N3O3/c1-13(24)21-15-8-9-19(26-3)17(11-15)22-20(25)10-14-12-23(2)18-7-5-4-6-16(14)18/h4-9,11-12H,10H2,1-3H3,(H,21,24)(H,22,25) |

InChI Key |

CFAANNCHYPFJOM-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CC2=CN(C3=CC=CC=C32)C |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation and Carboxylic Acid Functionalization

The indole nucleus is alkylated at the N1 position using methyl iodide in the presence of a base such as potassium carbonate, yielding 1-methylindole. Subsequent Friedel-Crafts acetylation at C3 with acetyl chloride and AlCl₃ generates 3-acetyl-1-methylindole, which is oxidized to the corresponding acetic acid using Jones reagent (CrO₃/H₂SO₄). This method achieves 68–72% overall yield but faces challenges in controlling over-oxidation.

Direct Carboxylation via C-H Activation

Modern approaches employ palladium-catalyzed C-H carboxylation using CO₂ under mild conditions. A mixture of 1-methylindole, Pd(OAc)₂, and a bidentate ligand in DMF at 80°C introduces the acetic acid group directly at C3 with 85% regioselectivity. This method reduces step count and improves atom economy compared to classical methods.

Synthesis of 5-Acetamido-2-Methoxyaniline

Nitration and Sequential Functionalization

Starting from 2-methoxyaniline, nitration with concentrated HNO₃/H₂SO₄ at 0°C introduces a nitro group predominantly at the para position (relative to methoxy). Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, which is acetylated with acetic anhydride to yield 5-acetamido-2-methoxyaniline. This three-step sequence provides a 62% isolated yield, with minor ortho-nitration byproducts requiring chromatographic separation.

Directed Ortho-Metalation for Regiocontrol

To enhance meta-substitution selectivity, a directed ortho-metalation strategy is employed. Protection of 2-methoxyaniline as its tert-butyl carbamate derivative enables lithiation at C5 using n-BuLi/TMEDA. Quenching with N-acetyl imidazole installs the acetamido group, followed by deprotection with TFA to afford the target aniline derivative in 78% yield.

Amide Coupling Strategies

Acyl Chloride-Mediated Coupling

Activation of 2-(1-methyl-1H-indol-3-yl)acetic acid with thionyl chloride generates the corresponding acyl chloride, which reacts with 5-acetamido-2-methoxyaniline in dichloromethane at 0°C. Triethylamine is used to scavenge HCl, yielding the target acetamide in 84% purity. This method necessitates rigorous exclusion of moisture to prevent hydrolysis.

Carbodiimide-Based Coupling

Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF facilitates room-temperature coupling. Stoichiometric optimization (1.2 equiv EDC, 1.1 equiv HOBt) achieves 92% conversion with minimal racemization, as confirmed by chiral HPLC.

Catalytic and Green Chemistry Approaches

Enzymatic Amidation

Immobilized lipase B from Candida antarctica (CAL-B) catalyzes the coupling of 2-(1-methyl-1H-indol-3-yl)acetic acid and 5-acetamido-2-methoxyaniline in tert-butyl methyl ether. This solvent-free method operates at 45°C with 88% yield, demonstrating superior environmental metrics (E-factor = 1.2).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from hours to minutes. A 15-minute irradiation cycle in acetonitrile with EDC/HOBt achieves 95% yield, significantly reducing energy consumption.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J = 8.0 Hz, 1H, indole H4), 7.65–7.58 (m, 2H, aromatic), 7.42 (d, J = 2.4 Hz, 1H, indole H2), 6.99 (dd, J = 8.8, 2.4 Hz, 1H, aromatic), 3.87 (s, 3H, OCH3), 3.72 (s, 2H, CH2CO), 3.68 (s, 3H, NCH3), 2.11 (s, 3H, COCH3).

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (amide C=O), 1510 cm⁻¹ (aromatic C=C).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity. Critical impurities include residual starting materials (<0.1%) and diacylated byproducts (<0.05%).

Industrial-Scale Manufacturing Considerations

Chemical Reactions Analysis

Types of Reactions

“N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.

Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds similar to N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide may exhibit antiviral properties. For example, derivatives of indole have been studied for their efficacy against various viruses, including hepatitis C and HIV . The compound's structure allows for potential interactions with viral proteins, which could inhibit replication.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies suggest that similar acetamides can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This makes them candidates for developing new anti-inflammatory drugs .

Anticancer Properties

The indole structure is well-known for its anticancer activity. Compounds containing indole derivatives have shown promise in targeting cancer cell proliferation and survival pathways. Preliminary studies suggest that this compound might be effective against certain cancer types through mechanisms involving apoptosis induction .

Biochemical Assays

In biological research, this compound can serve as a probe or ligand for studying protein interactions. Its ability to bind to specific biological macromolecules allows researchers to investigate cellular mechanisms and pathways in greater detail.

Drug Design

The structural characteristics of this compound make it an attractive candidate for drug design. Its unique functional groups can be modified to enhance bioactivity or reduce toxicity, allowing for the development of more effective therapeutic agents .

Material Science

In industry, this compound may find applications in the development of new materials such as polymers or coatings. Its chemical properties can be harnessed to create materials with specific functionalities, including improved durability or resistance to environmental factors.

Synthesis Techniques

The synthesis of this compound typically involves several steps:

- Formation of Indole Ring : Utilizing Fischer indole synthesis where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

- Methoxy Group Introduction : Achieved through methylation reactions using reagents like methyl iodide.

- Acetamido Group Formation : Acetylation of an amine group using acetic anhydride or acetyl chloride completes the synthesis process .

Case Studies

Mechanism of Action

The mechanism of action of “N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The indole ring is known to interact with various biological targets, potentially affecting signaling pathways or metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : Adamantane derivatives () exhibit high logP values (>5), limiting bioavailability. The target compound’s methoxy and acetamido groups likely reduce logP, enhancing aqueous solubility .

- Hydrogen-bonding capacity: The acetamido group in the target compound provides two hydrogen-bond donors/acceptors, improving target binding compared to dimethylamide or methoxy-substituted analogs .

Key Research Findings and Gaps

- Synthetic challenges : Scalable synthesis of the 5-acetamido-2-methoxyphenyl group requires optimization to avoid side reactions observed in similar couplings .

- Unanswered questions : The impact of the 5-acetamido group on tubulin binding vs. kinase inhibition remains unexplored compared to trimethoxyphenyl or chlorinated analogs .

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound belonging to the acetamide class, characterized by an indole ring structure along with methoxy and acetamido substituents. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The molecular formula of this compound is C20H21N3O3, with a molecular weight of 351.4 g/mol. The compound's structural characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C20H21N3O3 |

| Molecular Weight | 351.4 g/mol |

| IUPAC Name | N-(5-acetamido-2-methoxyphenyl)-2-(1-methylindol-3-yl)acetamide |

| InChI Key | CFAANNCHYPFJOM-UHFFFAOYSA-N |

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules, such as proteins and enzymes. The indole moiety is known for its ability to modulate signaling pathways, which may contribute to its pharmacological effects. Specifically, the compound may act as an inhibitor or modulator of key enzymes involved in inflammatory processes or cancer cell proliferation.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, derivatives with similar acetamido structures have shown enhanced selectivity for cyclooxygenase-2 (COX-2), a key enzyme in inflammation pathways. In vitro studies have demonstrated that these derivatives can effectively reduce inflammatory markers and pain responses in animal models .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various studies. Compounds with indole structures are often evaluated for their cytotoxic effects against cancer cell lines. Preliminary findings suggest that this compound may inhibit cell proliferation and induce apoptosis in specific cancer types, although detailed studies are necessary to elucidate these effects fully.

Antimicrobial Activity

The antimicrobial properties of related acetamides have been documented, suggesting that this compound could also possess similar activities. This potential is particularly relevant in the context of developing new therapeutic agents against resistant bacterial strains.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds, providing insights into their biological activities:

- Analgesic Activity Study : A study investigating derivatives of acetamido benzoic acids revealed significant analgesic effects in vivo, indicating that modifications to the acetamido group can enhance bioactivity .

- Cytotoxicity Evaluation : Research on indole-based compounds demonstrated effective inhibition of glioma cell viability through multiple mechanisms, including apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational analyses have shown promising binding affinities for COX-2 receptors among structurally related compounds, supporting the hypothesis that this compound could exhibit similar interactions .

Q & A

Q. What are the common synthetic routes for N-(5-acetamido-2-methoxyphenyl)-2-(1-methyl-1H-indol-3-yl)acetamide and its derivatives?

Synthesis typically involves multi-step protocols starting with the construction of the indole core, followed by functionalization. For example:

- Indole framework assembly : Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions.

- Acetamide coupling : Reaction of chloroacetyl chloride with amine-substituted intermediates in the presence of triethylamine, followed by reflux and purification via recrystallization (e.g., pet-ether) .

- Substituent introduction : Nucleophilic aromatic substitution or palladium-catalyzed cross-coupling to attach methoxy or acetamido groups .

Q. Which analytical techniques are used for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton and carbon environments, e.g., methoxy (-OCH₃) and acetamido (-NHCOCH₃) signals .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles, critical for confirming stereochemistry .

Q. How is purity assessed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitors reaction progress using solvent systems like ethyl acetate/hexane .

- Recrystallization : Purifies crude products using solvents such as pet-ether or ethanol .

- Melting Point Analysis : Sharp melting ranges (e.g., 192–194°C for derivatives) indicate high purity .

Q. What are the key structure-activity relationship (SAR) insights for this compound?

- Electron-withdrawing groups : Chloro or nitro substituents on the phenyl ring enhance bioactivity by modulating electron density .

- Indole methylation : The 1-methyl group on the indole core improves metabolic stability by reducing oxidative degradation .

- Methoxy positioning : Substituents at the 2-position on the phenyl ring optimize steric interactions with target proteins .

Q. How is stability evaluated under experimental conditions?

- Thermogravimetric Analysis (TGA) : Assesses thermal decomposition profiles .

- pH-dependent studies : Incubation in buffers (pH 2–9) identifies hydrolytic susceptibility, particularly at the acetamide bond .

- Light exposure tests : UV-Vis spectroscopy monitors photodegradation kinetics .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity?

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to predict reactivity (e.g., electron-rich indole moieties as nucleophilic sites) .

- Molecular Docking : Simulates binding to targets like Bcl-2/Mcl-1, identifying key interactions (e.g., hydrogen bonding with the acetamide group) .

- Molecular Dynamics (MD) : Evaluates binding stability over time, highlighting residues critical for affinity .

Q. What methodologies resolve discrepancies between in vitro and in vivo efficacy data?

- Metabolite Profiling : LC-MS/MS identifies active metabolites in plasma, explaining enhanced in vivo activity .

- Protein Binding Assays : Equilibrium dialysis quantifies serum albumin binding, which may reduce free drug availability in vivo .

- Pharmacokinetic Modeling : Compares Cₘₐₓ and AUC values to adjust dosing regimens for better translatability .

Q. How are crystallographic challenges addressed for this compound?

- Twinning Mitigation : SHELXL refinement with TWIN/BASF commands resolves overlapping diffraction patterns .

- Low-Resolution Data : Charge-flipping algorithms in SHELXD improve phase determination for poorly diffracting crystals .

- Hydrogen Bond Analysis : SHELXPRO visualizes intermolecular interactions to validate packing arrangements .

Q. What strategies optimize bioavailability in preclinical studies?

- Prodrug Design : Esterification of the acetamide group enhances membrane permeability .

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve solubility and sustained release .

- Cytochrome P450 Inhibition : Co-administration with CYP3A4 inhibitors (e.g., ketoconazole) prolongs half-life .

Q. How is the mechanism of action investigated?

- Kinase Profiling : Broad-panel assays (e.g., Eurofins KinaseProfiler) identify off-target effects .

- siRNA Knockdown : Silencing putative targets (e.g., apoptosis regulators) validates functional pathways .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics to receptors like serotonin transporters (Kd < 100 nM) .

Q. Notes

- Avoid commercial sources (e.g., BenchChem) per guidelines.

- Methodological rigor emphasized through peer-reviewed protocols.

- Advanced questions integrate interdisciplinary approaches (e.g., computational biology, pharmacokinetics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.